2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid
Description
2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid is a halogenated pyridine derivative featuring a dicarboxylic acid functional group. Its structure is characterized by a pyridine ring substituted with chlorine (C2), fluorine (C5), methyl (C6), and two carboxylic acid groups (C3 and C4). This combination of electron-withdrawing (Cl, F) and electron-donating (CH₃) groups influences its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C8H5ClFNO4 |
|---|---|
Molecular Weight |
233.58 g/mol |
IUPAC Name |
2-chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C8H5ClFNO4/c1-2-5(10)3(7(12)13)4(8(14)15)6(9)11-2/h1H3,(H,12,13)(H,14,15) |
InChI Key |
ILBXAUBSHNJKJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)C(=O)O)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid (CAS: 2713997-58-9) is a polyfunctional pyridine derivative with halogen and carboxylic acid substituents. The synthesis requires precise regioselective introduction of chloro (C2), fluoro (C5), methyl (C6), and dual carboxyl groups (C3, C4). Key challenges include avoiding undesired ring substitutions and managing reactive intermediates during oxidation steps.
Synthetic Pathways and Methodologies
Halogenation-Carboxylation Sequential Approach
Starting Material: 6-Methylpyridine Derivatives
A common strategy involves functionalizing pre-substituted pyridine rings. For example:
- Chlorination at C2 :
Fluorination at C5 :
Oxidation of Methyl Groups to Carboxylic Acids :
Multi-Step Assembly via Cyclocondensation
Hantzsch Pyridine Synthesis Modifications
Building the pyridine ring with pre-installed substituents:
- Intermediate Formation :
- Oxidative Aromatization :
- Carboxyl Group Introduction :
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation-Carboxylation | Chlorination → Fluorination → Oxidation | 50–60 | Uses commercially available intermediates | Multi-step purification required |
| Cyclocondensation | Ring assembly → Aromatization | 40–45 | Regioselective substitution | Low yield due to side reactions |
| Palladium Carbonylation | Direct CO insertion | 30–35 | Single-step carboxylation | High cost of catalysts and equipment |
Critical Process Parameters
- Solvent Selection : High-boiling solvents (e.g., 1,2,4-trichlorobenzene) improve chlorination efficiency.
- Temperature Control : Fluorination via Balz-Schiemann reaction requires strict maintenance at −5°C to prevent decomposition.
- Oxidation Optimization : Nitric acid concentration >90% minimizes over-oxidation to CO₂.
Scalability and Industrial Feasibility
The halogenation-carboxylation route is most scalable, with existing infrastructure for POCl₃-based chlorination. However, nitration-oxidation steps generate hazardous NOₓ gases, necessitating scrubbers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic Acid
This analog replaces chlorine and fluorine with a hydroxyl group at C3. Key differences include:
- Acidity : The hydroxyl group increases acidity at C5 compared to halogen substituents, altering deprotonation behavior and coordination modes .
- Reactivity : The hydroxyl group participates in hydrogen bonding and oxidation reactions, unlike the inert C-F and C-Cl bonds in the target compound.
- Applications : Hydroxy-substituted derivatives are intermediates in biosynthesis pathways (e.g., vitamin B6 metabolism), whereas halogenated analogs are more common in agrochemical or pharmaceutical synthesis .
Table 1: Substituent Effects on Pyridine Dicarboxylates
| Compound | Substituents (Position) | pKa (Carboxylic Acids) | Key Applications |
|---|---|---|---|
| 2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid | Cl (C2), F (C5), CH₃ (C6) | ~2.5–3.5 (estimated) | MOF linkers, drug design |
| 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid | OH (C5), CH₃ (C6) | ~1.8–2.8 (measured) | Metabolic intermediates |
Benzene-1,4-dicarboxylic Acid (BDC)
A foundational linker in MOFs (e.g., MOF-5), BDC lacks heteroatoms and methyl/halogen substituents. Comparisons highlight:
- Pore Functionality : Halogen and methyl groups in the target compound could introduce hydrophobic pores or tailored reactivity in MOFs, unlike BDC’s uniform aromaticity .
- Steric Effects : The methyl group at C6 may hinder framework flexibility, whereas BDC-based MOFs prioritize porosity (>90% void space) .
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
This complex pyrazolopyridine derivative shares halogen and methyl substituents but differs in core structure:
- Electronic Effects : The pyrazole ring introduces additional nitrogen sites, enhancing metal-binding versatility compared to the pyridine core .
- Pharmaceutical Relevance : Such structures are explored for kinase inhibition, whereas the target compound’s dicarboxylate groups favor coordination chemistry .
Coordination Chemistry and MOFs
Computational modeling suggests its use in isoreticular MOFs with pore sizes adjustable via substituent bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
